Physicochemical Properties of Tos-PEG6-CH2-Boc: A Technical Guide
Physicochemical Properties of Tos-PEG6-CH2-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of Tos-PEG6-CH2-Boc, a heterobifunctional polyethylene glycol (PEG) linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines information from supplier data with established knowledge of similar PEGylated molecules and general principles of medicinal chemistry. It aims to serve as a valuable resource for researchers utilizing this linker in drug discovery and development, offering insights into its structure, properties, and analytical characterization.
Introduction
Tos-PEG6-CH2-Boc, with the CAS Number 1530777-90-2, is a monodisperse PEG linker featuring a tosyl (Tos) group at one terminus and a Boc-protected amine at the other, separated by a six-unit polyethylene glycol chain.[1] This specific arrangement makes it a valuable tool in the synthesis of PROTACs, where the tosyl group can be displaced by a nucleophile from a warhead ligand, and the Boc-protected amine can be deprotected to react with an E3 ligase ligand.[2][3] The PEG chain itself enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]
Chemical and Physical Properties
Quantitative physicochemical data for Tos-PEG6-CH2-Boc is not extensively reported in scientific literature. The following tables summarize the available information and provide estimated values based on related compounds and computational models.
Table 1: General Properties of Tos-PEG6-CH2-Boc
| Property | Value | Source |
| Chemical Formula | C25H42O11S | [1] |
| Molecular Weight | 550.66 g/mol | [1] |
| CAS Number | 1530777-90-2 | [1] |
| Appearance | White to off-white solid (typical for similar compounds) | General Knowledge |
| Purity | Typically ≥95% (as supplied by vendors) | [][5] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a low-melting solid or viscous oil at room temperature, typical for PEG derivatives of this size. |
| Boiling Point | Not available | High boiling point, likely to decompose upon heating under atmospheric pressure. |
| Density | Not available | Likely slightly denser than water. |
| pKa | Not available | The molecule does not contain strongly acidic or basic groups. The tosyl group is a good leaving group but not significantly acidic. |
| LogP | Not available | The PEG chain imparts hydrophilicity, while the tosyl and Boc groups add lipophilicity. The overall LogP is expected to be moderate. |
Table 3: Solubility Profile
| Solvent | Solubility | Notes |
| Water | Soluble | The PEG chain enhances aqueous solubility.[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for PROTACs and their linkers. |
| N,N-Dimethylformamide (DMF) | Soluble | Common solvent for organic synthesis. |
| Dichloromethane (DCM) | Soluble | Common solvent for organic synthesis. |
| Methanol/Ethanol | Soluble | Common polar organic solvents. |
| Hexanes/Ether | Sparingly soluble to insoluble | PEG derivatives generally have low solubility in nonpolar solvents. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Tos-PEG6-CH2-Boc are not publicly available. However, the following sections describe general methodologies applicable to this class of compounds.
General Synthesis Workflow
The synthesis of heterobifunctional PEG linkers like Tos-PEG6-CH2-Boc typically involves a multi-step process with protection and deprotection of functional groups. A plausible synthetic route is outlined in the diagram below.
Caption: General Synthetic Workflow for Tos-PEG6-CH2-Boc.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of PEG derivatives is commonly assessed by HPLC. Due to the lack of a strong UV chromophore in the PEG backbone, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed.
Instrumentation:
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HPLC system with a binary pump, autosampler, and column oven.
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B) and gradually increase to elute the compound and any impurities.
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized linker.
Sample Preparation: The sample is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.
Expected ¹H NMR Spectral Features:
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Signals corresponding to the aromatic protons of the tosyl group.
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A singlet for the methyl protons of the tosyl group.
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A complex multiplet for the ethylene glycol protons of the PEG chain.
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Signals corresponding to the methylene group adjacent to the Boc-protected amine.
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A singlet for the tert-butyl protons of the Boc group.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Instrumentation: Electrospray ionization (ESI) mass spectrometer.
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
Expected Result: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of Tos-PEG6-CH2-Boc.
Role in PROTAC Development
Tos-PEG6-CH2-Boc serves as a crucial building block in the modular synthesis of PROTACs. The workflow for its incorporation into a PROTAC molecule is depicted below.
Caption: Workflow for PROTAC Synthesis using Tos-PEG6-CH2-Boc.
Stability and Storage
Proper handling and storage are critical to maintain the integrity of Tos-PEG6-CH2-Boc.
Table 4: Storage and Stability Recommendations
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C in a dry, dark place. | Minimizes degradation from moisture and light.[1] |
| In Solution | Store at -80°C for long-term use. Prepare fresh solutions for optimal performance. | Prevents solvent-mediated degradation and hydrolysis.[1] |
The tosyl group is susceptible to hydrolysis, especially under basic conditions. The Boc protecting group is sensitive to acidic conditions. Therefore, it is crucial to use this reagent in appropriate reaction conditions to avoid unwanted side reactions.
Conclusion
Tos-PEG6-CH2-Boc is a well-defined, heterobifunctional PEG linker that plays a significant role in the construction of PROTACs. While specific, experimentally determined physicochemical data are scarce in the public domain, this guide provides a foundational understanding of its properties based on available information and general chemical principles. The provided general experimental protocols for characterization can be adapted by researchers to ensure the quality and identity of this critical reagent in their drug discovery endeavors. Further studies are warranted to fully characterize the physicochemical properties of this and other PROTAC linkers to enable more rational design of these novel therapeutic agents.
